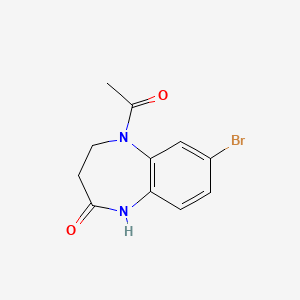
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- is a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their wide range of applications, particularly in the fields of medicine and pharmacology. This specific compound is characterized by the presence of an acetyl group at the 5th position and a bromine atom at the 7th position, along with a tetrahydro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.
Acetylation: The acetyl group is introduced at the 5th position through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst.
Hydrogenation: The tetrahydro structure is obtained by hydrogenation of the benzodiazepine ring using a suitable hydrogenation catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 7th position.
Scientific Research Applications
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic effects. The bromine atom and acetyl group may influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: A benzodiazepine with a different substitution pattern, leading to variations in its pharmacological profile.
Clonazepam: Known for its anticonvulsant properties, differing in its substitution pattern and resulting effects.
Uniqueness
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the bromine atom and acetyl group can influence its binding to receptors and its overall biological activity.
Properties
CAS No. |
219686-37-0 |
|---|---|
Molecular Formula |
C11H11BrN2O2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
5-acetyl-7-bromo-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(15)14-5-4-11(16)13-9-3-2-8(12)6-10(9)14/h2-3,6H,4-5H2,1H3,(H,13,16) |
InChI Key |
YEUOTCMJRYBUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(=O)NC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















